dimethyl 2,5-dicyanoterephthalate

描述

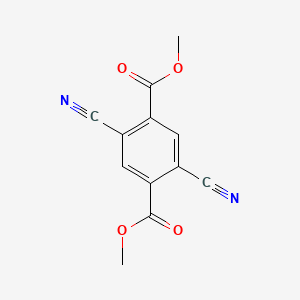

dimethyl 2,5-dicyanoterephthalate is an organic compound with the molecular formula C12H8N2O4 It is a derivative of terephthalic acid, where the hydrogen atoms at the 2 and 5 positions are replaced by cyano groups, and the carboxyl groups are esterified with methanol

准备方法

Synthetic Routes and Reaction Conditions

dimethyl 2,5-dicyanoterephthalate can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromoterephthalic acid dimethyl ester with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires elevated temperatures and can be catalyzed by phase transfer catalysts to improve yield and reaction rate .

Industrial Production Methods

Industrial production of dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

化学反应分析

Types of Reactions

dimethyl 2,5-dicyanoterephthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces dimethyl 2,5-dicarboxyterephthalate.

Reduction: Produces dimethyl 2,5-diaminobenzene-1,4-dicarboxylate.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

科学研究应用

dimethyl 2,5-dicyanoterephthalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in the development of biologically active compounds.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of polymers and advanced materials.

作用机制

The mechanism of action of dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate involves its ability to undergo various chemical transformations. The cyano groups and ester functionalities make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Similar Compounds

Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate: Similar structure but with amine groups instead of cyano groups.

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: A cyclic analog with ketone functionalities.

Uniqueness

dimethyl 2,5-dicyanoterephthalate is unique due to its combination of cyano and ester groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .

生物活性

Dimethyl 2,5-dicyanoterephthalate (DMTD) is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and toxicity data to provide a comprehensive overview of the biological activity associated with DMTD.

Chemical Structure and Properties

DMTD is a derivative of terephthalic acid, characterized by two cyano groups attached to the 2 and 5 positions of the terephthalate backbone. This structure contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of DMTD can be classified into several categories:

- Toxicity : DMTD exhibits low acute toxicity through oral, dermal, and inhalational routes. Studies indicate minimal skin and eye irritation in animal models, with no evidence of mutagenicity or carcinogenicity observed in long-term studies .

- Metabolism : Upon administration, DMTD is rapidly absorbed and metabolized primarily to terephthalic acid (TPA). In rats, the urinary excretion of metabolites was predominantly TPA, indicating efficient metabolic processing .

- Pharmacokinetics : Research indicates that DMTD is excreted mainly through urine within 48 hours post-administration, with no significant accumulation in tissues after repeated doses .

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment involving multiple animal species highlighted several key findings:

- NOAEL Determination : The No Observed Adverse Effect Level (NOAEL) for DMTD was determined to be 313 mg/kg body weight per day based on body weight reductions in a 96-day dietary study in rats .

- Acute Toxicity Studies : In a study with rats and mice exposed to varying concentrations of DMTD, no significant treatment-related effects were observed at doses up to 20,000 ppm. The highest dose tested indicated a NOAEC (No Observed Adverse Effect Concentration) of 86.4 mg/m³ for inhalation exposure .

Case Study 2: Dermal and Ocular Exposure

Research on dermal absorption showed that approximately 11% of a single dose of DMTD applied to rat skin was excreted in urine within ten days. Ocular exposure studies indicated no ocular damage or significant tissue accumulation following exposure .

Comparative Biological Activity Table

| Parameter | Findings |

|---|---|

| Acute Toxicity | Low toxicity; NOAEL at 313 mg/kg bw/d |

| Metabolite Profile | Primarily converted to TPA; rapid urinary excretion |

| Dermal Absorption | ~11% excretion from skin exposure |

| Ocular Effects | No damage or accumulation observed |

| Long-term Effects | No carcinogenic or mutagenic effects noted |

属性

IUPAC Name |

dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c1-17-11(15)9-3-8(6-14)10(12(16)18-2)4-7(9)5-13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQJJBSHHLFAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C#N)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10785598 | |

| Record name | Dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41573-40-4 | |

| Record name | Dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。